molecular formula C16H14ClNO3 B6407892 6-Chloro-2-[4-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid, 95% CAS No. 1261994-02-8

6-Chloro-2-[4-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid, 95%

Cat. No. B6407892
CAS RN: 1261994-02-8
M. Wt: 303.74 g/mol
InChI Key: UOKQOJVAPCIGIZ-UHFFFAOYSA-N
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Description

6-Chloro-2-[4-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid (6-Cl-4-DMAB) is an organic compound that is often used in laboratory experiments and scientific research. It is a white, crystalline solid with a melting point of 140-145°C and a boiling point of 255-260°C. 6-Cl-4-DMAB has a wide range of applications in organic synthesis, biological research, and pharmaceuticals. This compound is also known as 6-chloro-4-dimethylaminobenzoic acid (6-Cl-4-DMAB).

Mechanism of Action

6-Cl-4-DMAB acts as a ligand for a variety of biological molecules. It binds to proteins, enzymes, and other molecules in order to modulate their activity. 6-Cl-4-DMAB is also capable of forming complexes with metal ions, which can then be used to catalyze a variety of chemical reactions.
Biochemical and Physiological Effects
6-Cl-4-DMAB has been shown to have a variety of biochemical and physiological effects. It has been used in the synthesis of several antibiotics and anti-inflammatory agents. It has also been used to modulate the activity of enzymes, proteins, and other biological molecules. In addition, 6-Cl-4-DMAB has been shown to inhibit the growth of certain bacteria and viruses.

Advantages and Limitations for Lab Experiments

6-Cl-4-DMAB has several advantages for use in laboratory experiments. It is easy to synthesize, is relatively stable, and is non-toxic. It is also relatively inexpensive and can be used in a variety of applications. However, 6-Cl-4-DMAB is also limited in its applications due to its relatively low solubility in water.

Future Directions

There are a number of potential future directions for 6-Cl-4-DMAB. It could be used to synthesize new antibiotics and anti-inflammatory agents. It could also be used to modulate the activity of enzymes, proteins, and other biological molecules. In addition, 6-Cl-4-DMAB could be used to inhibit the growth of certain bacteria and viruses. Finally, 6-Cl-4-DMAB could be used to catalyze a variety of chemical reactions.

Synthesis Methods

6-Cl-4-DMAB can be synthesized through a two-step process. The first step involves the reaction of 4-chlorobenzoic acid with dimethylamine to form 6-chloro-2-dimethylaminobenzoic acid. This reaction is typically carried out in an aqueous solution at a temperature of 80-90°C. The second step involves the reaction of 6-chloro-2-dimethylaminobenzoic acid with a carbonyl group to form 6-Cl-4-DMAB. This reaction is typically carried out in an aqueous solution at a temperature of 70-80°C.

Scientific Research Applications

6-Cl-4-DMAB is often used in scientific research due to its ability to bind to a wide range of biological molecules. It is commonly used as a reactant in organic synthesis and as a ligand in biochemistry and pharmacology. 6-Cl-4-DMAB has also been used in the synthesis of a variety of pharmaceuticals, including antibiotics, anti-inflammatory agents, and anti-cancer drugs.

properties

IUPAC Name

2-chloro-6-[4-(dimethylcarbamoyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c1-18(2)15(19)11-8-6-10(7-9-11)12-4-3-5-13(17)14(12)16(20)21/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKQOJVAPCIGIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691354
Record name 3-Chloro-4'-(dimethylcarbamoyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-[4-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid

CAS RN

1261994-02-8
Record name [1,1′-Biphenyl]-2-carboxylic acid, 3-chloro-4′-[(dimethylamino)carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261994-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4'-(dimethylcarbamoyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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